2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone
Description
2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C21H20FN3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)iminomethyl]indol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H20FN3O2/c22-17-5-7-18(8-6-17)23-13-16-14-25(20-4-2-1-3-19(16)20)15-21(26)24-9-11-27-12-10-24/h1-8,13-14H,9-12,15H2 |
InChI Key |
FWUCAXBCJLEDND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone typically involves a multi-step process. One common synthetic route includes the condensation reaction between 1H-indole carbaldehyde and 4-fluoroaniline to form the intermediate Schiff base. This intermediate is then reacted with morpholine and ethanone under specific reaction conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid involved in protein synthesis and neurotransmitter production.
These compounds share the indole core structure but differ in their functional groups and specific biological activities.
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